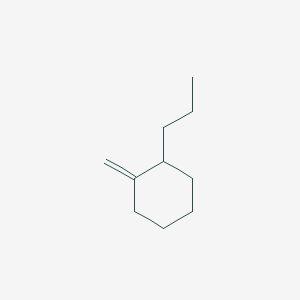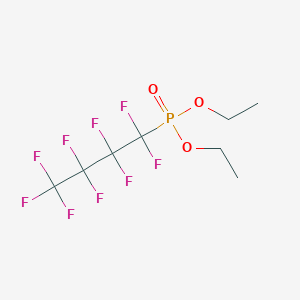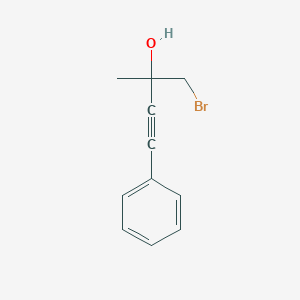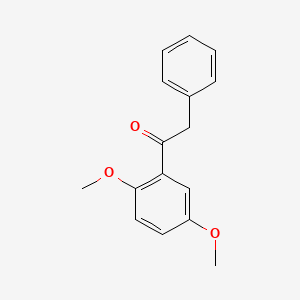
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O3. It is also known by other names such as 2’,5’-Dimethoxyacetophenone. This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and a phenylethanone moiety. It is a significant compound in organic chemistry due to its versatile applications in various fields.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one can be compared with similar compounds such as:
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has similar structural features but contains an amino group instead of a phenylethanone moiety.
2,5-Dimethoxyamphetamine: This compound is an amphetamine derivative with similar methoxy substitutions on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
76246-92-9 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-9-16(19-2)14(11-13)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
SGXKDPZOCYXVJA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


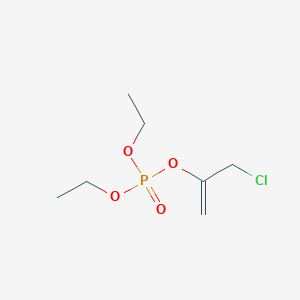
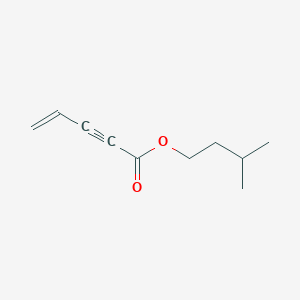
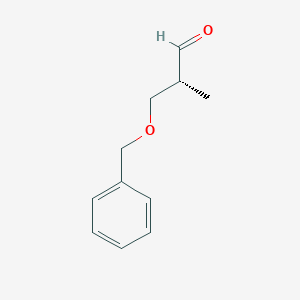
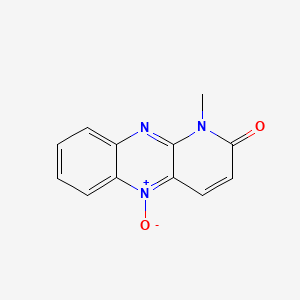
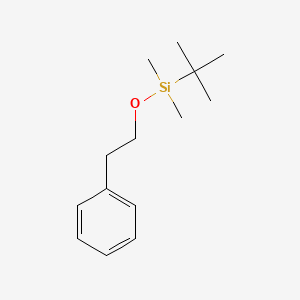
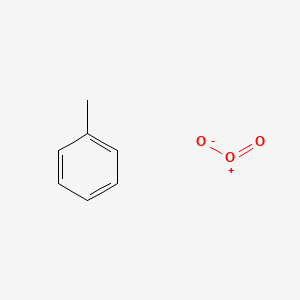

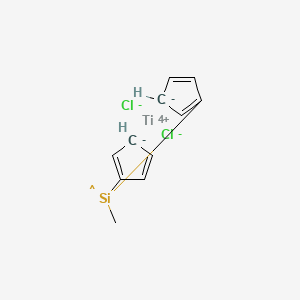
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
